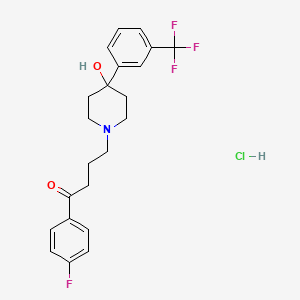

Trifluperidol hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQXRZAHIZHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045810 | |

| Record name | Trifluperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-77-3 | |

| Record name | Trifluperidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluperidol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUPERIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trifluperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluperidol (B1206776) hydrochloride is a potent, first-generation typical antipsychotic of the butyrophenone (B1668137) class, structurally and pharmacologically similar to haloperidol (B65202).[1] Its primary therapeutic action is derived from its robust antagonism of dopamine (B1211576) D2 receptors within the central nervous system's mesolimbic pathway.[2][3] This activity effectively mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[2][3] Beyond its principal dopaminergic activity, trifluperidol exhibits a complex polypharmacology, including significant interactions with sigma-1 receptors, which may contribute to its overall clinical profile. This guide provides a detailed examination of its receptor binding affinity, downstream signaling effects, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The cornerstone of trifluperidol's antipsychotic effect is its high-affinity blockade of dopamine D2 receptors.[2][3] In psychotic disorders like schizophrenia, a state of hyperactive dopaminergic transmission in the mesolimbic pathway is often implicated.[2][4] Trifluperidol acts as a competitive antagonist at postsynaptic D2 receptors, inhibiting the excessive signaling of dopamine and thereby alleviating psychotic symptoms.[2]

However, this non-selective D2 receptor blockade across all major dopamine pathways is also responsible for the drug's significant side-effect profile.[5]

-

Nigrostriatal Pathway: Blockade in this pathway disrupts motor control, leading to extrapyramidal symptoms (EPS) such as parkinsonism, akathisia, and the long-term risk of tardive dyskinesia.[2][5]

-

Tuberoinfundibular Pathway: Dopamine normally inhibits prolactin release. D2 antagonism in this pathway leads to hyperprolactinemia.[5]

-

Mesocortical Pathway: In this pathway, which is often hypoactive in schizophrenia, D2 blockade can potentially worsen negative and cognitive symptoms.[5]

Downstream Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Antagonism by trifluperidol disrupts this canonical signaling cascade:

-

Receptor Blockade: Trifluperidol occupies the D2 receptor, preventing the binding of endogenous dopamine.

-

G-Protein Inactivation: The associated inhibitory G-protein (Gαi) remains in its inactive, GDP-bound state.

-

Adenylyl Cyclase Disinhibition: Without inhibition from activated Gαi, the enzyme adenylyl cyclase remains active. However, the net effect in dopaminergic signaling is a reduction of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) suppression. Essentially, trifluperidol prevents dopamine from inhibiting adenylyl cyclase.

-

Modulation of PKA Activity: The subsequent levels of Protein Kinase A (PKA) activity are altered, affecting the phosphorylation of downstream targets like the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), a key integrator of dopaminergic signaling.

Diagram: Trifluperidol's Antagonism of D2 Receptor Signaling

Caption: D2 receptor antagonism by trifluperidol.

Secondary Mechanism: Sigma-1 Receptor Interaction

Trifluperidol is also a potent ligand for sigma-1 receptors.[6] These receptors are not classical GPCRs but ligand-operated molecular chaperones located primarily at the endoplasmic reticulum (ER).[6][7] They are involved in regulating a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[7][8]

The interaction of trifluperidol with sigma-1 receptors is complex and may involve antagonism. This interaction can modulate glutamatergic and other neurotransmitter systems, potentially contributing to both therapeutic and adverse effects.[8][9] For instance, sigma-1 receptors modulate Ca2+ signaling by interacting with inositol-1,4,5-triphosphate (IP3) receptors at the ER membrane.[6]

Diagram: Trifluperidol's Interaction with Sigma-1 Receptor

Caption: Modulation of Sigma-1 receptor function.

Quantitative Data: Receptor Binding Affinity

The pharmacological profile of a drug is defined by its binding affinity for various receptors. Affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[10]

| Receptor Target | Trifluperidol Ki (nM) | Pharmacological Action | Primary Clinical Relevance |

| Dopamine D2 | 0.25 - 1.45 | Antagonist | Antipsychotic Efficacy, EPS[11][12] |

| Sigma-1 (σ1) | ~30 | Ligand/Antagonist | Modulation of Ca²⁺ signaling, potential side effects[9] |

| Serotonin 5-HT2A | 2.1 | Antagonist | May mitigate some EPS[13] |

| Alpha-1 Adrenergic (α1) | 1.2 | Antagonist | Orthostatic hypotension, dizziness[12] |

| Dopamine D3 | 1.7 | Antagonist | Contributes to antipsychotic action |

| Dopamine D4 | 3.0 | Antagonist | Contributes to antipsychotic action |

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data presented reflects a consensus from available literature.

Experimental Protocols

The quantitative data and mechanistic understanding of trifluperidol are derived from standardized in vitro pharmacological assays.

Protocol: Competitive Radioligand Binding Assay (for Ki Determination)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[14][15]

Objective: To determine the Ki of trifluperidol for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane homogenates from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).[16]

-

Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]-Spiperone.[11]

-

Test Compound: Trifluperidol hydrochloride at a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone) to saturate all specific binding sites.[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[14]

-

Scintillation Counter: To quantify radioactivity.

Methodology:

-

Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of trifluperidol.[14][15] Three sets of reactions are prepared: Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + excess unlabeled antagonist), and Competition (membranes + radioligand + trifluperidol).

-

Equilibration: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

-

Separation: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[14]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of trifluperidol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of trifluperidol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Functional cAMP Assay (for D2 Antagonism)

This assay measures the functional consequence of receptor binding, specifically the modulation of intracellular cAMP levels.

Objective: To confirm that trifluperidol acts as an antagonist at the D2 receptor by preventing dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the human D2 receptor (e.g., CHO-D2R).

-

cAMP Stimulator: Forskolin (B1673556) (or a similar adenylyl cyclase activator).

-

D2 Agonist: Dopamine or a specific agonist like quinpirole.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or GloSensor.[17][18][19] These kits use competitive immunoassays or biosensors to quantify cAMP levels.[20]

Methodology:

-

Cell Plating: Seed the CHO-D2R cells into 384-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of trifluperidol for a set period (e.g., 15-30 minutes) at room temperature.[17]

-

Stimulation: Add a cocktail containing a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of dopamine (to inhibit cAMP production via D2 activation). The dopamine concentration is typically its EC80 to ensure a robust inhibitory signal.

-

Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.[17]

-

Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of trifluperidol.

-

Trifluperidol's antagonism will reverse the dopamine-induced inhibition, leading to a dose-dependent increase in cAMP (and thus a decrease in the assay signal for competitive assays).

-

Calculate the IC50 value, which represents the concentration of trifluperidol that reverses 50% of the dopamine-induced effect.

-

Conclusion

The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, which forms the basis of its antipsychotic efficacy. Its broader pharmacological profile, including high-affinity interactions with sigma-1, 5-HT2A, and alpha-1 adrenergic receptors, contributes to its complex clinical effects and side-effect profile. A thorough understanding of this polypharmacology, quantified through rigorous experimental methodologies like radioligand binding and functional assays, is critical for rational drug development and clinical application.

References

- 1. Trifluperidol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sigma Receptors [sigmaaldrich.com]

- 10. scielo.br [scielo.br]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. researchgate.net [researchgate.net]

- 13. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Trifluperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of trifluperidol (B1206776) hydrochloride for the dopamine (B1211576) D2 receptor. Trifluperidol, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the blockade of D2 receptors in the brain.[1] An excess of dopamine transmission, particularly in the mesolimbic pathway, is associated with the positive symptoms of psychotic disorders such as schizophrenia.[1] By antagonizing D2 receptors, trifluperidol hydrochloride inhibits this excessive dopaminergic activity.[1]

Quantitative Binding Affinity Data

The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the potency of the interaction. This affinity is typically expressed using values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value signifies a higher binding affinity.

The following table summarizes the quantitative binding affinity data for trifluperidol at the human dopamine D2 receptor.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| Trifluperidol | Human Dopamine D2 | Radioligand Binding | [3H]-Spiperone | 0.25 | NIMH Psychoactive Drug Screening Program (PDSP) |

Table 1: Binding Affinity of Trifluperidol for the Dopamine D2 Receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of its endogenous ligand, dopamine, or an antagonist like trifluperidol, a conformational change is induced in the receptor, leading to the modulation of downstream signaling cascades.

The primary signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o). Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

Conversely, antagonism of the D2 receptor by a compound such as trifluperidol blocks the inhibitory effect of dopamine, thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels and subsequent PKA activation. This modulation of the cAMP/PKA pathway influences the phosphorylation state of numerous downstream proteins, ultimately altering neuronal excitability and gene expression.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for the dopamine D2 receptor. This protocol is based on common practices and can be adapted for specific laboratory conditions.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay with [3H]-Spiperone.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes to the desired final concentration in the assay buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-Spiperone, and membrane preparation.

-

Non-specific Binding: Assay buffer, [3H]-Spiperone, non-specific binding control, and membrane preparation.

-

Competition Binding: Serial dilutions of this compound, [3H]-Spiperone, and membrane preparation.

-

-

The final concentration of [3H]-Spiperone should be close to its Kd for the D2 receptor.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound is a potent antagonist of the dopamine D2 receptor, with a high binding affinity in the sub-nanomolar range. This high affinity underlies its efficacy as an antipsychotic medication. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the study and development of dopaminergic drugs. The detailed experimental protocol for radioligand binding assays offers a practical framework for quantifying the binding characteristics of trifluperidol and other compounds targeting the dopamine D2 receptor. A thorough understanding of these principles is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Trifluperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluperidol (B1206776) hydrochloride is a potent typical antipsychotic of the butyrophenone (B1668137) class, historically used in the management of psychoses such as schizophrenia and mania.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] This comprehensive technical guide delineates the current understanding of the pharmacokinetics and pharmacodynamics of trifluperidol hydrochloride, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of specific quantitative pharmacokinetic data for this compound, this guide also provides comparative data for the structurally similar and extensively studied butyrophenone, haloperidol (B65202), to offer a relevant pharmacological context. Detailed, adaptable experimental protocols for key areas of study are also presented to facilitate further research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of its pharmacological effects. While comprehensive quantitative data for trifluperidol is scarce in publicly available literature, its general pharmacokinetic properties are characteristic of the butyrophenone class of antipsychotics.

Absorption

This compound is typically administered orally.[3]

Distribution

As a lipophilic compound, trifluperidol is expected to have a large volume of distribution, accumulating in tissues.

Metabolism

Trifluperidol undergoes hepatic metabolism.[3] While the specific cytochrome P450 (CYP) enzymes involved in its metabolism are not definitively identified, studies on other butyrophenones, such as haloperidol and bromperidol (B1667933), indicate that CYP3A4 plays a major role in their N-dealkylation.[4][5] It is plausible that CYP3A4 is also involved in the metabolism of trifluperidol.[6]

Excretion

The metabolites of trifluperidol are primarily excreted through the urine.[3]

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound are largely unavailable in prominent databases such as DrugBank.[7] To provide a frame of reference, the following table summarizes the available data for trifluperidol and the corresponding, more complete, data for haloperidol.

Table 1: Pharmacokinetic Parameters of this compound (Data Availability)

| Parameter | Value | Source |

| Bioavailability | Not Available | [7] |

| Volume of Distribution | Not Available | [7] |

| Protein Binding | Not Available | [7] |

| Elimination Half-life | Variable | [3] |

| Clearance | Not Available | [7] |

| Route of Elimination | Primarily Urine | [3] |

| Metabolism | Hepatic | [3] |

Table 2: Comparative Pharmacokinetic Parameters of Haloperidol

| Parameter | Value | Source |

| Bioavailability | 60-70% (oral) | [8] |

| Volume of Distribution | 18 L/kg | [8] |

| Protein Binding | ~92% | [8] |

| Elimination Half-life | 14.5 - 36.7 hours (single oral dose) | |

| Clearance | Not specified | |

| Route of Elimination | Urine and feces | |

| Metabolism | Hepatic (CYP3A4, CYP2D6) | [5] |

Pharmacodynamics

The pharmacodynamic properties of this compound describe its mechanism of action at the molecular and cellular levels, which underlies its therapeutic and adverse effects.

Mechanism of Action

Trifluperidol is a potent antagonist of the dopamine D2 receptor.[3] In psychotic disorders like schizophrenia, an overactivity of dopamine transmission in the mesolimbic pathway is thought to contribute to positive symptoms such as hallucinations and delusions.[3] By blocking D2 receptors in this pathway, trifluperidol inhibits excessive dopaminergic activity, thereby alleviating these symptoms.[3]

Receptor Binding Profile

While its primary therapeutic action is mediated through D2 receptor antagonism, trifluperidol also exhibits affinity for other neurotransmitter receptors, which may contribute to its overall pharmacological profile, including its side effects. It has been shown to have some affinity for serotonin (B10506) (5-HT2) receptors.[3] The interaction with 5-HT2 receptors is a characteristic of some atypical antipsychotics and is thought to potentially contribute to a broader spectrum of efficacy, including effects on negative symptoms and a lower propensity for extrapyramidal side effects, although trifluperidol is classified as a typical antipsychotic.

Table 3: Receptor Binding Profile of this compound

| Receptor | Affinity/Action | Implication | Source |

| Dopamine D2 | Potent Antagonist | Primary antipsychotic effect; risk of extrapyramidal symptoms and hyperprolactinemia. | [3] |

| Serotonin 5-HT2A | Antagonist | May contribute to antipsychotic effect and potentially mitigate some extrapyramidal symptoms. | [3] |

Signaling Pathways

The binding of trifluperidol to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. D2 receptors are coupled to Gi/o proteins. Antagonism of these receptors by trifluperidol blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.

Therapeutic Window and Side Effects

Positron Emission Tomography (PET) studies have shown that for typical antipsychotics, a D2 receptor occupancy of 65-80% is generally required for therapeutic efficacy.[9] Occupancy above 80% is strongly associated with an increased risk of extrapyramidal side effects (EPS), such as parkinsonism, dystonia, and akathisia.[9] Other significant side effects of trifluperidol include hyperprolactinemia (due to dopamine blockade in the tuberoinfundibular pathway), sedation, and anticholinergic effects like dry mouth and constipation.[10][11]

References

- 1. Trifluperidol - Wikipedia [en.wikipedia.org]

- 2. medindia.net [medindia.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Involvement of CYP3A4 in the metabolism of bromperidol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. What are the side effects of this compound? [synapse.patsnap.com]

An In-Depth Technical Guide to the Synthesis of Trifluperidol Hydrochloride and its Potential Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Trifluperidol Hydrochloride, a potent butyrophenone (B1668137) antipsychotic. It details the chemical reactions involved, offers representative experimental protocols, and presents a thorough analysis of potential impurities that may arise during the manufacturing process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this active pharmaceutical ingredient (API).

Introduction

Trifluperidol is a typical antipsychotic medication belonging to the butyrophenone class, known for its high potency. It functions primarily as a dopamine (B1211576) D2 receptor antagonist and is used in the management of schizophrenia and other psychotic disorders. The hydrochloride salt of Trifluperidol is the commonly used pharmaceutical form. A robust and well-characterized synthetic process is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide outlines the most common synthetic route to this compound and discusses the potential process-related and degradation impurities.

Synthesis Pathway of this compound

The synthesis of Trifluperidol is typically accomplished through a three-step process, commencing with a Grignard reaction, followed by a debenzylation step, and concluding with an N-alkylation reaction. The final step is the formation of the hydrochloride salt.

Overall Synthesis Scheme:

Caption: Overall synthetic pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Synthesis of 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (Grignard Reaction)

Methodology: A solution of 3-bromobenzotrifluoride in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere to initiate the formation of the Grignard reagent. Once the formation is complete, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at a controlled temperature. The reaction mixture is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol (Catalytic Debenzylation)

Methodology: 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10%) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi) at room temperature or slightly elevated temperature. The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a bed of celite, and the filtrate is concentrated under reduced pressure to afford 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.

Step 3: Synthesis of Trifluperidol (N-Alkylation)

Methodology: A mixture of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol, 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate or sodium bicarbonate) in a suitable solvent (e.g., methyl isobutyl ketone (MIBK) or acetonitrile) is heated to reflux. A catalytic amount of potassium iodide can be added to facilitate the reaction. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water to remove any remaining inorganic impurities. The organic layer is then dried and concentrated to give crude Trifluperidol, which can be purified by recrystallization.

Step 4: Formation of this compound

Methodology: The purified Trifluperidol base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring until the pH becomes acidic. The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Quantitative Data

The following table summarizes the expected, though not explicitly documented in public literature, quantitative data for the synthesis of this compound. These values are based on typical yields and purities for analogous chemical transformations.

| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1 | 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | 75 - 85 | > 95 |

| 2 | 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol | 80 - 90 | > 97 |

| 3 | Trifluperidol | 70 - 80 | > 98 |

| 4 | This compound | > 95 | > 99.5 |

Potential Impurities in this compound Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing. The potential impurities in this compound can be categorized based on their origin: starting materials and intermediates, by-products from side reactions, and degradation products.

Impurity Formation Pathways:

Caption: Potential impurity formation pathways in Trifluperidol synthesis.

Table of Potential Impurities:

| Impurity Name | Structure | Potential Origin |

| Starting Materials and Intermediates | ||

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | Unreacted starting material from Step 1. |

| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | Unreacted starting material from Step 1. |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | Unreacted starting material from Step 3. |

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C₁₉H₂₀F₃NO | Unreacted intermediate from Step 2. |

| 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol | C₁₂H₁₄F₃NO | Unreacted intermediate from Step 3. |

| By-products | ||

| Biphenyl | C₁₂H₁₀ | Wurtz-type coupling of the Grignard reagent with unreacted 3-bromobenzotrifluoride in Step 1. |

| Benzene | C₆H₆ | Reaction of the Grignard reagent with adventitious water or other protic sources in Step 1. |

| 4-(Phenyl)-4-piperidinol | C₁₁H₁₅NO | If debromination occurs during Grignard formation followed by reaction. |

| Trifluperidol Dimer (or over-alkylated product) | C₃₄H₃₅F₇N₂O₂ | Reaction of a second molecule of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol with Trifluperidol in Step 3. |

| Degradation Products | ||

| 4'-Fluoro-4-oxobutanoic acid | C₁₀H₉FO₃ | Potential hydrolytic degradation product of the butyrophenone side chain. |

| 4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbaldehyde | C₁₃H₁₄F₃NO₂ | Potential oxidative degradation product. |

Conclusion

The synthesis of this compound is a well-established multi-step process. Careful control of reaction conditions and rigorous purification at each stage are essential to ensure the high purity of the final API. A thorough understanding of the potential impurities, their sources, and their formation pathways is critical for the development of effective analytical methods for quality control and for meeting stringent regulatory requirements. This guide provides a foundational understanding for professionals engaged in the synthesis and analysis of this compound. Further process optimization and impurity characterization studies are recommended to ensure the robustness and reproducibility of the manufacturing process.

In Vivo Dopamine D2 Receptor Occupancy of Trifluperidol Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Trifluperidol (B1206776) is a potent, first-generation (typical) antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the brain, particularly within the mesolimbic and nigrostriatal pathways.[2] In conditions such as schizophrenia, hyperactivity of dopaminergic transmission is associated with positive symptoms like hallucinations and delusions. By antagonizing D2 receptors, trifluperidol inhibits excessive dopaminergic activity, thereby alleviating these symptoms.

Like other typical antipsychotics, the therapeutic efficacy of trifluperidol is intrinsically linked to its ability to occupy a significant percentage of D2 receptors. However, this action is not selective for the mesolimbic pathway, and blockade of D2 receptors in the nigrostriatal pathway is associated with a high risk of extrapyramidal symptoms (EPS), such as tremors, rigidity, and tardive dyskinesia.[1] Trifluperidol is noted to be considerably more potent by weight than haloperidol (B65202) and is associated with a higher incidence of these motor side effects.[1]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Upon binding of dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). Trifluperidol, as an antagonist, binds to the D2 receptor but does not activate it, thereby blocking the downstream signaling initiated by dopamine.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Quantitative Data: In Vitro Affinity and Preclinical In Vivo Potency

While direct human in vivo D2 receptor occupancy data for trifluperidol is lacking, its profile can be inferred from its high in vitro binding affinity and its potency in preclinical animal models that are highly correlated with D2 receptor blockade.

In Vitro Receptor Binding Affinity

The table below presents the in vitro binding affinities (Ki, nM) of trifluperidol and the comparator compound, haloperidol, for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Species | Reference |

| Trifluperidol | Dopamine D2 | 0.25 | Rat | Leysen et al. (1982) |

| Haloperidol | Dopamine D2 | 1.4 | Rat | Seeman et al. (1976) |

| Note: This data is sourced from historical literature and methodologies may vary. The values serve as a comparative reference. |

Preclinical In Vivo Potency (Rodent Models)

Behavioral models in rodents, such as the induction of catalepsy and the inhibition of conditioned avoidance response (CAR), are well-established proxies for high D2 receptor occupancy and antipsychotic activity, respectively. Studies have shown that catalepsy is typically induced at D2 receptor occupancy levels exceeding 80%, while suppression of CAR correlates with occupancy levels of around 70-75%.[3][4]

The following table summarizes the median effective dose (ED50) values for trifluperidol and haloperidol in these predictive behavioral models.

| Compound | Behavioral Test | ED50 (mg/kg) | Route | Animal Model | Reference |

| Trifluperidol | Catalepsy | 0.12 | s.c. | Rat | Niemegeers & Janssen (1979) |

| Conditioned Avoidance Response | 0.03 | s.c. | Rat | Niemegeers & Janssen (1979) | |

| Haloperidol | Catalepsy | 0.30 | s.c. | Rat | Niemegeers & Janssen (1979) |

| Conditioned Avoidance Response | 0.06 | s.c. | Rat | Niemegeers & Janssen (1979) | |

| Note: The lower ED50 values for trifluperidol compared to haloperidol indicate its higher in vivo potency, which is consistent with its higher in vitro D2 receptor affinity. |

Experimental Protocols for In Vivo D2 Receptor Occupancy Measurement

The gold-standard for measuring in vivo receptor occupancy in humans is through neuroimaging techniques like PET and SPECT. The following describes a generalized protocol for a D2 receptor occupancy study, based on methodologies used for other antipsychotics, which would be applicable for trifluperidol.

General PET/SPECT Protocol

A typical study would involve a baseline scan to measure the unoccupied D2 receptor density, followed by a second scan after administration of trifluperidol to measure the occupied receptors.

Objective: To determine the relationship between trifluperidol dose, plasma concentration, and the percentage of D2 receptor occupancy in the striatum.

Subjects: Healthy volunteers or patients with schizophrenia.

Radioligand: A radiolabeled molecule that binds with high affinity and selectivity to D2 receptors. Common choices include:

-

[11C]raclopride: A widely used PET tracer with moderate affinity for D2 receptors, making it sensitive to displacement by antipsychotics.

-

[123I]IBZM: A common SPECT tracer for D2 receptor imaging.

Procedure:

-

Baseline Scan: Subjects undergo a PET or SPECT scan following the intravenous injection of the radioligand (e.g., [11C]raclopride). Dynamic imaging data is collected over a period of 60-90 minutes.

-

Drug Administration: Subjects are administered a single oral dose of trifluperidol hydrochloride.

-

Post-Drug Scan: A second PET or SPECT scan is performed at the time of expected peak plasma concentration of trifluperidol.

-

Blood Sampling: Serial arterial or venous blood samples are collected throughout the scans to measure the plasma concentration of the radioligand and trifluperidol.

-

Image Analysis:

-

Dynamic PET/SPECT images are reconstructed and co-registered with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).

-

The binding potential (BPND) of the radioligand is calculated for the striatum in both the baseline and post-drug scans. BPND is a measure of the density of available receptors.

-

-

Occupancy Calculation: The percentage of D2 receptor occupancy (Occ) is calculated using the following formula:

-

Occ (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100

-

Caption: Generalized workflow for a PET D2 receptor occupancy study.

Conclusion and Inferences for Trifluperidol

Although direct human in vivo D2 receptor occupancy data for trifluperidol are not available, the existing evidence strongly supports its classification as a potent D2 receptor antagonist.

-

High Potency: Based on its high in vitro affinity for the D2 receptor and its low ED50 values in preclinical models, trifluperidol is expected to achieve high levels of D2 receptor occupancy at relatively low clinical doses.[1]

-

Therapeutic Window: It is highly probable that the therapeutic window for trifluperidol aligns with that of other typical antipsychotics, where an occupancy of 65-80% is required for antipsychotic efficacy.

-

EPS Liability: The observation that trifluperidol has a high propensity to cause EPS suggests that the dose required for therapeutic effect likely results in D2 receptor occupancy exceeding 80% in the nigrostriatal pathway.[1] The narrow gap between the ED50 for antipsychotic-like effects (CAR) and EPS-like effects (catalepsy) in animal models further supports this inference.

For drug development professionals, these characteristics position trifluperidol as a reference compound for high-potency D2 antagonism. Future PET or SPECT studies are warranted to definitively characterize its in vivo dose-occupancy relationship in humans, which would provide valuable data for the development of new antipsychotics with optimized therapeutic windows.

References

Navigating the Central Nervous System: A Technical Guide to Trifluperidol Hydrochloride Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of trifluperidol (B1206776) hydrochloride's penetration into and distribution within the central nervous system (CNS). As a potent butyrophenone (B1668137) antipsychotic, the efficacy and side-effect profile of trifluperidol are intrinsically linked to its ability to cross the blood-brain barrier (BBB) and accumulate in specific brain regions. While direct quantitative data for trifluperidol is limited in publicly available literature, this guide outlines the established experimental methodologies used to characterize the CNS pharmacokinetics of antipsychotics. Data from closely related compounds, such as haloperidol (B65202), are presented to provide a comparative framework.

Core Concepts in CNS Drug Distribution

The journey of a drug from systemic circulation into the brain is a complex process governed by the highly selective blood-brain barrier. Understanding the key parameters that define this process is fundamental to CNS drug development. Trifluperidol, like its counterpart haloperidol, is a lipophilic compound, which is a favorable characteristic for BBB penetration. However, it may also be a substrate for efflux transporters, which actively pump drugs out of the brain.

Key parameters in assessing CNS distribution include:

-

Brain-to-Plasma Ratio (Kp): This ratio indicates the overall extent of a drug's accumulation in the brain relative to the blood. A high Kp value suggests significant brain penetration.

-

Unbound Fraction in Brain (fu,brain): Only the unbound fraction of a drug is pharmacologically active and able to interact with its target receptors. This parameter is crucial for understanding the relationship between drug concentration and therapeutic effect.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio of the unbound drug concentration in the brain to that in the plasma provides the most accurate measure of BBB transport, independent of plasma and brain tissue binding. A Kp,uu value of 1 suggests passive diffusion, while a value less than 1 indicates active efflux, and a value greater than 1 suggests active influx.

Experimental Methodologies for Assessing CNS Penetration and Distribution

A multi-pronged approach combining in vivo and in vitro techniques is necessary to fully characterize the CNS distribution of a compound like trifluperidol hydrochloride.

In Vivo Studies

This is a fundamental in vivo method to determine the total concentration of a drug in the brain.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: this compound is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a pharmacologically relevant dose.

-

Sample Collection: At predetermined time points post-dosing, animals are euthanized. Blood samples are collected via cardiac puncture into heparinized tubes, and the brain is rapidly excised.

-

Sample Processing:

-

Blood is centrifuged to obtain plasma.

-

The brain is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

-

Drug Extraction: An organic solvent (e.g., acetonitrile) is added to both plasma and brain homogenate samples to precipitate proteins and extract the drug.

-

Quantitative Analysis (LC-MS/MS): The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for quantifying trifluperidol concentrations.

Quantitative whole-body autoradiography (QWBA) can be adapted for detailed brain imaging to visualize the distribution of a radiolabeled drug.

Experimental Protocol:

-

Radiolabeling: Trifluperidol is synthesized with a radioactive isotope (e.g., 3H or 14C).

-

Animal Dosing: The radiolabeled trifluperidol is administered to rats.

-

Tissue Sectioning: At various time points, animals are euthanized, and the brains are frozen and sectioned into thin slices using a cryomicrotome.

-

Imaging: The brain slices are exposed to a phosphor imaging plate or photographic emulsion. The radioactive decay creates a visual image of the drug's distribution.

-

Image Analysis: The density of the signal in different brain regions is quantified using image analysis software and compared to standards to determine the concentration of the drug in each region.

In Vitro Studies

This assay is the gold standard for determining the unbound fraction of a drug in the brain (fu,brain).

Experimental Protocol:

-

Preparation of Brain Homogenate: Brains from drug-naive rats are homogenized.

-

Equilibrium Dialysis Setup: A dialysis device with two chambers separated by a semi-permeable membrane is used. One chamber is filled with the brain homogenate spiked with trifluperidol, and the other with buffer.

-

Incubation: The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

-

Sample Analysis: The concentrations of trifluperidol in both the brain homogenate and the buffer chambers are measured by LC-MS/MS.

-

Calculation: The unbound fraction in the brain is calculated as the ratio of the concentration in the buffer to the concentration in the brain homogenate.

Quantitative CNS Distribution Data for Butyrophenone Antipsychotics

Due to the scarcity of specific data for trifluperidol, the following tables present representative data for the structurally and functionally similar antipsychotic, haloperidol. This information serves as a valuable proxy for estimating the potential CNS distribution profile of trifluperidol.

Table 1: Illustrative Brain-to-Plasma Concentration Ratios for Haloperidol in Rats

| Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |

| 1 | 50 | 500 | 10 |

| 4 | 30 | 360 | 12 |

| 8 | 15 | 210 | 14 |

| 24 | 5 | 80 | 16 |

Disclaimer: These are hypothetical data based on typical findings for haloperidol and are for illustrative purposes only.

Table 2: Illustrative Regional Brain Distribution of Haloperidol in Rats (% of Total Brain Concentration)

| Brain Region | % of Total Brain Concentration |

| Striatum | 25 |

| Cortex | 20 |

| Hippocampus | 15 |

| Cerebellum | 10 |

| Thalamus | 10 |

| Midbrain | 10 |

| Brainstem | 10 |

Disclaimer: These are hypothetical data based on the known distribution patterns of butyrophenones and are for illustrative purposes only.

Relevant Signaling Pathway: Dopamine D2 Receptor Antagonism

Trifluperidol exerts its primary antipsychotic effect by acting as an antagonist at dopamine D2 receptors. Understanding this pathway is crucial for interpreting its effects in the brain.

Conclusion

While specific pharmacokinetic data on the CNS penetration and distribution of this compound remains to be fully elucidated in the public domain, the methodologies for such investigations are well-established. By employing techniques such as brain homogenate analysis, autoradiography, and equilibrium dialysis, researchers can build a comprehensive profile of this compound's behavior in the brain. The data from related butyrophenones, like haloperidol, strongly suggest that trifluperidol likely achieves significant brain penetration with a heterogeneous distribution pattern. Further studies are warranted to provide precise quantitative data for trifluperidol, which will be invaluable for optimizing its therapeutic use and minimizing adverse effects in the treatment of psychotic disorders.

Off-Target Effects of Trifluperidol Hydrochloride in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluperidol (B1206776) hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, is primarily recognized for its potent antagonism of the dopamine (B1211576) D2 receptor, which underlies its therapeutic efficacy in treating psychosis.[1][2] However, its pharmacological profile extends beyond this primary target, exhibiting significant interactions with a range of other neuronal receptors and ion channels. These off-target effects are crucial for a comprehensive understanding of its therapeutic window, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth overview of the known off-target effects of Trifluperidol hydrochloride in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Analysis of Off-Target Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various off-target receptors, compiled from in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki) [nM] | Primary Function in Neurons | Potential Implication of Off-Target Binding |

| Dopamine D2 | 1.8[3] | Primary target for antipsychotic action | Therapeutic effect, but also potential for extrapyramidal side effects |

| Serotonin 5-HT2A | 2.5[3] | Modulation of mood, cognition, and perception | May contribute to antipsychotic efficacy and influence side-effect profile |

| Alpha-1 Adrenergic | 1.9[3] | Regulation of alertness, blood pressure, and sympathetic nervous system activity | Potential for cardiovascular side effects such as orthostatic hypotension |

| Sigma-1 | 3.3[3] | Modulation of intracellular calcium signaling, ion channel function, and neurite outgrowth[4][5] | Neuroprotective or neurotoxic effects, modulation of glutamatergic neurotransmission |

| NMDA (NR1a/NR2B subtype) | Inhibition observed[6] | Excitatory neurotransmission, synaptic plasticity, learning, and memory | Alteration of synaptic plasticity and potential for cognitive side effects |

Off-Target Effects on Neuronal Ion Channels

This compound has been shown to modulate the activity of several voltage-gated calcium channels in neurons. The inhibitory effects on these channels can significantly impact neuronal excitability and neurotransmitter release.

| Ion Channel Target | Observed Effect | Potential Implication in Neuronal Cultures |

| T-type Ca2+ Channels | Inhibition (less potent than for D2 receptors)[7] | Alteration of neuronal firing patterns and calcium-dependent signaling |

| N-type Ca2+ Channels | Inhibition[8] | Modulation of neurotransmitter release at presynaptic terminals |

| P-type Ca2+ Channels | Inhibition[8] | Modulation of neurotransmitter release at presynaptic terminals |

| L-type Ca2+ Channels | Induction of calcium influx[9][10] | Increased intracellular calcium levels, potentially rendering neurons more susceptible to oxidative stress[9] |

Experimental Protocols

Neuronal Cell Culture

-

Cell Lines: Commonly used cell lines for studying neuroleptic effects include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[11] For more complex and physiologically relevant models, primary neuronal cultures from specific brain regions (e.g., hippocampus, cortex) of rodents or human induced pluripotent stem cell (hiPSC)-derived neurons are utilized.[12][13]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. Culture media vary depending on the cell type but generally consist of a basal medium (e.g., DMEM/F-12 or Neurobasal medium) supplemented with fetal bovine serum (FBS) or serum-free supplements (e.g., B-27), glutamine, and antibiotics.[14]

-

Differentiation (for SH-SY5Y and hiPSCs): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid.[11] hiPSCs require specific differentiation protocols involving a cocktail of growth factors and small molecules to generate desired neuronal subtypes.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Harvest cultured neurons and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

-

Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[15]

-

-

Binding Reaction:

-

In a 96-well plate, add the prepared cell membranes to the assay buffer.

-

Add a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.[15]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[15]

-

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to a compound.

-

Cell Preparation:

-

Measurement:

-

Use a microplate reader with fluorescence detection capabilities (e.g., FlexStation 3) to measure the baseline fluorescence of the cells.[16]

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time to monitor changes in intracellular calcium levels.[16]

-

-

Data Analysis:

-

Analyze the kinetic data to determine parameters such as peak fluorescence, amplitude of the calcium response, and the area under the curve.

-

Compare the responses at different concentrations of this compound to determine its effect on calcium influx or release.[16]

-

Signaling Pathways and Visualizations

Trifluperidol's Interaction with Dopamine D2 and Serotonin 5-HT2A Receptors

Trifluperidol's primary antipsychotic effect is mediated by its antagonism of the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase. Its interaction with the 5-HT2A receptor, another GPCR that activates the phospholipase C pathway, can modulate dopaminergic signaling and contribute to its overall pharmacological profile.

Caption: Trifluperidol's antagonism of D2 and 5-HT2A receptors.

Off-Target Modulation of Sigma-1 Receptor Signaling

Trifluperidol's binding to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, can modulate intracellular calcium homeostasis and influence neuronal survival pathways.[4][17]

Caption: Trifluperidol's interaction with the Sigma-1 receptor.

Experimental Workflow for Assessing Off-Target Effects

The following diagram outlines a typical workflow for investigating the off-target effects of a compound like this compound in neuronal cultures.

Caption: Workflow for off-target effect analysis.

Conclusion

The off-target profile of this compound is complex, involving interactions with serotonergic, adrenergic, and sigma receptors, as well as various calcium channels. A thorough understanding of these interactions is paramount for predicting its full range of physiological effects, both therapeutic and adverse. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and other neuroactive compounds in neuronal cultures. This knowledge is essential for the rational design of safer and more effective therapeutic agents for neuropsychiatric disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]

- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smartscitech.com [smartscitech.com]

- 6. Characterization of haloperidol and trifluperidol as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists using [3H]TCP and [3H]ifenprodil binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloperidol induces calcium ion influx via L-type calcium channels in hippocampal HN33 cells and renders the neurons more susceptible to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Modeling Neural Diseases In Vitro | Drug Discovery News [drugdiscoverynews.com]

- 14. criver.com [criver.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 17. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Trifluperidol Hydrochloride: An In-depth Analysis of its Interaction with Serotonin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluperidol (B1206776), a typical antipsychotic of the butyrophenone (B1668137) class, has been a subject of research for its role in managing psychotic disorders. While its primary mechanism of action is attributed to potent dopamine (B1211576) D2 receptor antagonism, its interaction with other neurotransmitter systems, particularly the serotonin (B10506) (5-HT) receptors, contributes to its overall pharmacological profile. This technical guide provides a comprehensive overview of the effects of trifluperidol hydrochloride on various serotonin receptor subtypes, presenting available quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Introduction

This compound is a first-generation antipsychotic medication primarily indicated for the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy in alleviating the positive symptoms of psychosis, such as hallucinations and delusions, is mainly mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway.[2] However, like many antipsychotics, trifluperidol exhibits a broader receptor binding profile, including interactions with serotonin (5-HT) receptors.[3] This interaction with the serotonergic system may play a role in modulating its therapeutic effects and side-effect profile.[2][3] Understanding the nuanced effects of trifluperidol on specific 5-HT receptor subtypes is crucial for a complete characterization of its mechanism of action and for the development of novel antipsychotic agents with improved efficacy and tolerability.

Quantitative Analysis of Binding Affinity

The affinity of this compound for various serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data for trifluperidol's binding to human cloned serotonin receptors are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 180 |

| 5-HT2A | 2.5 |

| 5-HT2C | 280 |

Data sourced from a comprehensive receptor binding profile study of butyrophenone antipsychotics.

These data indicate that trifluperidol possesses the highest affinity for the 5-HT2A receptor subtype among the tested serotonin receptors, with a Ki value in the low nanomolar range. Its affinity for the 5-HT1A and 5-HT2C receptors is considerably lower.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled drug being tested.

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

-

HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For determination of non-specific binding, a separate set of wells will contain a high concentration of a known non-radiolabeled ligand for the receptor.

-

Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of trifluperidol that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Signaling Pathways

The interaction of trifluperidol with serotonin receptors, particularly its antagonist activity at the 5-HT2A receptor, can modulate downstream signaling cascades. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

5-HT2A Receptor Signaling and its Antagonism by Trifluperidol

Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Trifluperidol, by acting as an antagonist at the 5-HT2A receptor, blocks the binding of serotonin and thereby inhibits this signaling cascade.

5-HT2A Receptor Signaling Pathway

Discussion and Future Directions

The available data demonstrate that this compound exhibits a high affinity for the 5-HT2A receptor, suggesting that modulation of this receptor is a significant component of its pharmacological activity. The antagonism of 5-HT2A receptors by typical antipsychotics is thought to contribute to a lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists and may also play a role in the management of negative symptoms of schizophrenia.

Further research is warranted to fully elucidate the functional consequences of trifluperidol's interaction with a broader range of serotonin receptor subtypes. Functional assays are needed to determine whether trifluperidol acts as an antagonist, agonist, or inverse agonist at these receptors and to quantify its potency and efficacy. Investigating the impact of trifluperidol on downstream second messenger systems, such as cAMP and inositol phosphate (B84403) pathways, for each receptor subtype will provide a more complete understanding of its molecular pharmacology. A comprehensive binding profile across all known serotonin receptor subtypes would also be invaluable. This knowledge will be instrumental in refining our understanding of the therapeutic actions and side-effect profile of trifluperidol and will aid in the rational design of future antipsychotic drugs with enhanced efficacy and safety.

Conclusion

This compound's interaction with the serotonergic system, particularly its high-affinity antagonism of the 5-HT2A receptor, is a key aspect of its pharmacological profile. This technical guide has summarized the available quantitative binding data, provided an overview of the experimental methodologies used for its characterization, and visualized the relevant signaling pathways. Continued investigation into the functional activity of trifluperidol at a wider array of serotonin receptor subtypes will be critical for a complete understanding of its mechanism of action and for advancing the development of next-generation antipsychotic therapies.

References

The Butyrophenone Backbone: A Technical Guide to Trifluperidol as a Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1959 at Janssen Pharmaceutica, Trifluperidol is a potent typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1][2] Initially developed for the treatment of psychosis, including mania and schizophrenia, its robust pharmacological profile has made it a valuable tool in neuroscience research.[1] This technical guide provides an in-depth exploration of the historical development of Trifluperidol, its pharmacological properties, and its application as a research tool for investigating neural pathways and screening novel psychoactive compounds.

Historical Development and Early Clinical Applications

Trifluperidol emerged from the concerted efforts to develop effective treatments for psychotic disorders in the mid-20th century. As a butyrophenone derivative, its mechanism of action was primarily linked to the blockade of dopamine (B1211576) receptors, a hallmark of first-generation antipsychotics. Early clinical studies demonstrated its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions. However, like other typical antipsychotics, it was also associated with a significant incidence of extrapyramidal side effects.

Pharmacological Profile: A Multi-Target Ligand

Trifluperidol's utility as a research tool stems from its distinct and potent interactions with several key neurotransmitter receptors. Its primary mechanism of action is the high-affinity antagonism of dopamine D2 receptors. However, it also exhibits significant affinity for sigma-1 (σ1) and serotonin (B10506) 5-HT2A receptors, making it a valuable pharmacological probe for dissecting the roles of these receptor systems in various physiological and pathological processes.

Quantitative Data: Receptor Binding Affinities